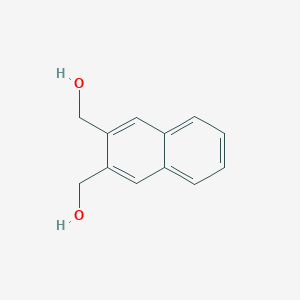

2,3-Bis(hydroxymethyl)naphthalene

Übersicht

Beschreibung

2,3-Bis(hydroxymethyl)naphthalene: is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a derivative of naphthalene, where two hydroxymethyl groups are attached to the 2 and 3 positions of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Bis(hydroxymethyl)naphthalene can be synthesized through several methods. One common approach involves the reduction of 2,3-diformylnaphthalene using sodium borohydride in methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,3-diformylnaphthalene using a palladium catalyst. This method allows for large-scale production with high efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Bis(hydroxymethyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to form 2,3-dimethylnaphthalene using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various halogenating agents for halogenation reactions.

Major Products Formed:

Oxidation: 2,3-Naphthalenedicarboxylic acid.

Reduction: 2,3-Dimethylnaphthalene.

Substitution: Halogenated derivatives of naphthalene

Wissenschaftliche Forschungsanwendungen

2,3-Bis(hydroxymethyl)naphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties

Wirkmechanismus

The mechanism of action of 2,3-Bis(hydroxymethyl)naphthalene involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in organic synthesis and material science .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Bis(hydroxymethyl)naphthalene

- 1,4-Bis(hydroxymethyl)naphthalene

- 2,3-Dimethylnaphthalene

Comparison: 2,3-Bis(hydroxymethyl)naphthalene is unique due to the specific positioning of the hydroxymethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 2,6-Bis(hydroxymethyl)naphthalene, which has hydroxymethyl groups on the 2 and 6 positions, this compound exhibits different chemical behavior and applications .

Biologische Aktivität

2,3-Bis(hydroxymethyl)naphthalene (BHN) is an organic compound distinguished by its two hydroxymethyl groups attached to the naphthalene ring system. This compound has garnered attention due to its significant biological activities, particularly its role as a selective inhibitor of phosphodiesterase IV (PDE IV), which is implicated in various inflammatory processes.

- Molecular Formula : C12H12O2

- Molecular Weight : Approximately 188.23 g/mol

- Appearance : Solid at room temperature

- Solubility : Soluble in organic solvents

The presence of hydroxymethyl groups enhances the reactivity of BHN, making it a valuable intermediate in chemical syntheses and applications in pharmaceuticals and materials science.

Inhibition of Phosphodiesterase IV (PDE IV)

Research indicates that this compound exhibits notable biological activity as a selective inhibitor of PDE IV, which plays a crucial role in modulating inflammatory responses. The inhibition of PDE IV has potential therapeutic implications for treating conditions such as asthma and other inflammatory diseases.

- Mechanism of Action : By inhibiting PDE IV, BHN reduces the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. Elevated cAMP levels can result in decreased inflammation and relaxation of smooth muscles, which is beneficial in treating bronchoconstriction associated with asthma.

Case Studies and Research Findings

- Antiasthmatic Activity : A study evaluated a series of 1-aryl-2,3-bis(hydroxymethyl)naphthalene derivatives for their ability to selectively inhibit PDE IV isolated from guinea pigs. The most potent compound demonstrated an ED50 value of 0.08 mg/kg for histamine-induced bronchoconstriction, indicating strong antiasthmatic potential .

- Selectivity Profile : Modifications to the phenyl ring structure led to improved selectivity for PDE IV over PDE III, enhancing the therapeutic profile of these compounds. These findings suggest that structural optimization can significantly impact biological activity .

- Comparative Studies : In comparative studies, BHN derivatives were shown to possess varying degrees of potency against different PDE isoforms. The introduction of different substituents on the naphthalene ring influenced both selectivity and efficacy .

Summary of Biological Activities

Future Directions

Further research is warranted to explore the detailed mechanisms by which this compound interacts with biological targets. Understanding these interactions could lead to the development of new therapeutic agents for inflammatory diseases. Additionally, studies focusing on potential side effects and long-term impacts are essential before clinical applications can be realized.

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)naphthalen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYJRRQQOLBRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344629 | |

| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31554-15-1 | |

| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans interact with PDE IV and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of these compounds to PDE IV is not explicitly detailed in the provided abstracts, they are described as "selective PDE IV inhibitors." [] This implies that these compounds directly interact with the PDE IV enzyme, likely at its catalytic site, to block its activity. [] PDE IV specifically degrades cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including smooth muscle relaxation in the airways. [] By inhibiting PDE IV, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP is likely responsible for the observed antispasmogenic activity, as it promotes relaxation of airway smooth muscle and helps mitigate bronchoconstriction. []

Q2: What is the impact of structural modifications on the activity and selectivity of 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans as PDE IV inhibitors?

A2: The research highlights the significance of specific structural modifications for enhancing both the potency and selectivity of these compounds towards PDE IV. Replacing the 1-phenyl ring with an N-alkylpyridone ring significantly improved selectivity for PDE IV over PDE III. [] This suggests that the N-alkylpyridone moiety contributes to a more favorable interaction with the PDE IV enzyme compared to PDE III. Furthermore, within the series of N-alkylpyridone derivatives, the presence of specific substituents on the pyridone ring, such as the 2-methoxyethyl group in compound 17f, was correlated with increased potency in inhibiting both histamine-induced and antigen-induced bronchoconstriction in guinea pig models. [] This structure-activity relationship emphasizes the importance of specific chemical groups at precise positions for optimal interaction with PDE IV and subsequent biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.